
2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one” is a type of organic compound, likely containing a quinazolinone core structure . Quinazolinones are a class of organic compounds with a wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one” were not found, quinazolinones can generally be synthesized through the reaction of anthranilic acid, isocyanates, and primary amines . The exact method would depend on the specific substituents and conditions .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
The synthesis and characterization of novel pyran derivatives based on 8-hydroxyquinoline have revealed promising antimicrobial properties . These compounds incorporate an 8-hydroxyquinoline moiety into their structure. In vitro studies demonstrated that these derivatives effectively inhibit the growth of both Gram-positive and Gram-negative bacterial strains, including Escherichia coli, Staphylococcus aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa. Notably, the chlorinated compound (Q1) exhibited greater activity against Gram-positive bacteria, which is particularly relevant given the rising resistance in this group .
Palladacycles and Coordination Chemistry
4-Nitrophenethylamine hydrochloride: has been employed in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles. These complexes play a crucial role in coordination chemistry and catalysis .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8,13,15H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICAOWUWBGQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)
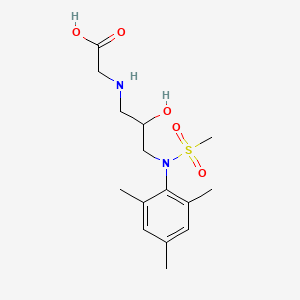
![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)
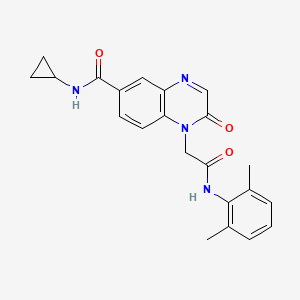

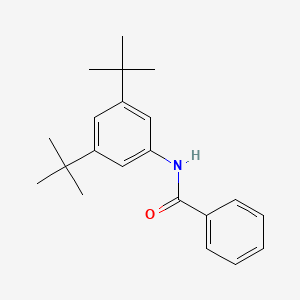
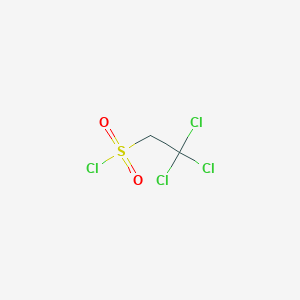


![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)
![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)
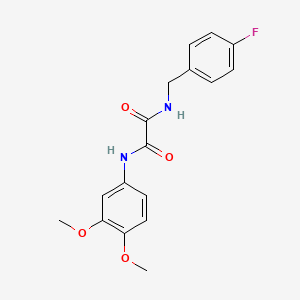
![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)